molecular formula C9H9FN2O B8012104 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol

2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B8012104
M. Wt: 180.18 g/mol
InChI Key: MXFCNQCABDNBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,2-a]pyridine ring and an ethanol group at the 2nd position. Imidazopyridines are known for their unique electronic and chemical properties, making them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide in the presence of a catalyst. The reaction conditions often include the use of a non-nucleophilic alcoholic solvent like tert-butanol to increase the yield by reducing competing intermolecular reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of robust synthetic methodologies are likely employed to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid
  • 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

Uniqueness

2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to the specific positioning of the fluorine atom and the ethanol group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-12-6-8(2-4-13)11-9(12)5-7/h1,3,5-6,13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCNQCABDNBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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